Cas no 21035-59-6 (2-(Methylamino)methylpyridine)

2-(Methylamino)methylpyridine 化学的及び物理的性質

名前と識別子

-

- N-Methyl-1-(pyridin-2-yl)methanamine

- 2-[(Methylamino)methyl]pyridine

- Methylpyridin-2-Ylmethylamine Dihydrochloride

- 2-Pyridinemethanamine,N-methyl-

- N-Methyl-1-pyridin-2-ylmethanamine

- N-methyl-2-Pyridinemethanamine

- N-Methyl-N-(2-pyridylmethyl)amine

- 2-(N-methyl-aminomethyl)pyridine

- 2-[(Methylamino)methyl]pyridine dihydrochloride

- 2-Pyridinemethanamine,N-methyl

- Methyl(2-pyridylmethyl)amine

- methyl(pyridin-2-ylmethyl)amine

- N-(picolyl-2)-methylamine

- N-(pyridin-2-ylmethyl)-N-methylamine

- N-methyl-(pyridin-2-yl)methylamine

- N-methyl-N-(2-pyridinylmethyl)amine

- N-Methylpyridine-2-methanamine

- Pyridine,2-(methylaminomethyl)

- N-Methyl-N-(pyridin-2-ylmethyl)amine

- NSC 63910

- alpha-Picolylmethylamine

- 2-Pyridinemethanamine, N-methyl-

- (2-Methylaminomethyl)pyridine

- OOTKJPZEEVPWCR-UHFFFAOYSA-N

- Pyridine, 2-(methylaminomethyl)-

- methyl[(pyridin-2-yl)methyl]amine

- 2-[METHYL(AMINOMETHYL)]PYRIDINE DIHYDROCHLORIDE

- NSC63910

- N-methylpicolylamine

- 2-Picolylmethylamin

- N-methyl-2-picolylamin

- 21035-59-6

- MFCD02089407

- EBR8435235

- W-200212

- TS-01622

- DTXSID10175238

- SY003781

- methylpyridin-2-ylmethylamine

- NSC-63910

- BB 0258013

- GEO-01921

- EN300-42931

- 2-(methylaminomethyl) pyridine

- 2-Picolylmethylamine

- 2-[(Methylamino)methyl]pyridine, 97%

- .ALPHA.-PICOLYLMETHYLAMINE

- NCGC00374036-01

- 2-(Methylaminomethyl)-pyridine

- CS-0038433

- A936862

- N-methyl-N-(2-pyridylmethyl) amine

- N-Methyl(2-pyridinyl)methanamine #

- NCIOpen2_000295

- SCHEMBL164554

- 2-[Methyl(aminomethyl)]pyridine

- PYRIDINE, 2-((METHYLAMINO)METHYL)-

- METHYL-PYRIDIN-2-YLMETHYL-AMINE

- N-Methyl-2-pyrydylmethylamine

- EINECS 244-160-1

- 2-(2-METHYLAMINOMETHYL)PYRIDINE

- NS00026773

- 2-(N-methylaminomethyl)pyridine

- AKOS000158652

- AB10674

- FT-0683163

- UNII-EBR8435235

- 2-(N-methyl)aminomethylpyridine

- 2-(methylaminomethyl)pyridine

- N-methyl-2-picolylamine

- N-methyl (2-pyridyl) methanamine

- BBL029574

- DB-066409

- methyl(pyridin-2-ylmethyl)amine, dihydrochloride

- ALBB-013360

- STL372691

- pyridine, 2-methylaminomethyl-

- 2-(Methylamino)methylpyridine

-

- MDL: MFCD02089407

- インチ: 1S/C7H10N2/c1-8-6-7-4-2-3-5-9-7/h2-5,8H,6H2,1H3

- InChIKey: OOTKJPZEEVPWCR-UHFFFAOYSA-N

- ほほえんだ: N([H])(C([H])([H])[H])C([H])([H])C1=C([H])C([H])=C([H])C([H])=N1

計算された属性

- せいみつぶんしりょう: 122.084398g/mol

- ひょうめんでんか: 0

- XLogP3: 0.3

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 回転可能化学結合数: 2

- どういたいしつりょう: 122.084398g/mol

- 単一同位体質量: 122.084398g/mol

- 水素結合トポロジー分子極性表面積: 24.9Ų

- 重原子数: 9

- 複雑さ: 73.3

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 0.994 g/mL at 25 °C

- ゆうかいてん: 64 ºC

- ふってん: 79-83 ºC (670 Torr)

- フラッシュポイント: 華氏温度:179.6°f< br / >摂氏度:82°C< br / >

- 屈折率: n20/D 1.524

- ようかいど: 可溶性(312 g/l)(25ºC)、

- PSA: 24.92000

- LogP: 2.79590

2-(Methylamino)methylpyridine セキュリティ情報

-

記号:

- シグナルワード:Danger

- 危害声明: H302-H315-H318-H335

- 警告文: P261-P280-P305+P351+P338

- WGKドイツ:3

- 危険カテゴリコード: 22-37/38-41

- セキュリティの説明: 26

-

危険物標識:

- 危険レベル:IRRITANT

2-(Methylamino)methylpyridine 税関データ

- 税関コード:2933399090

- 税関データ:

中国税関番号:

2933399090概要:

2933399090.他の構造上に非縮合ピリジン環を有する化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

2933399090。構造中に水素化の有無にかかわらず、未縮合ピリジン環を含む他の化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-(Methylamino)methylpyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM175616-5g |

N-Methyl-1-pyridin-2-ylmethanamine |

21035-59-6 | 95% | 5g |

$123 | 2022-06-12 | |

| TRC | M285755-500mg |

2-[(Methylamino)methyl]pyridine |

21035-59-6 | 500mg |

$155.00 | 2023-05-18 | ||

| ChemScence | CS-0038433-5g |

N-Methyl-1-(pyridin-2-yl)methanamine |

21035-59-6 | 5g |

$147.0 | 2022-04-27 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D853126-250mg |

2-[(Methylamino)methyl]pyridine |

21035-59-6 | ≥97% | 250mg |

¥169.20 | 2022-01-11 | |

| Matrix Scientific | 060503-1g |

N-Methyl-1-pyridin-2-ylmethanamine |

21035-59-6 | 1g |

$95.00 | 2023-09-08 | ||

| Chemenu | CM175616-5g |

N-Methyl-1-pyridin-2-ylmethanamine |

21035-59-6 | 95% | 5g |

$201 | 2021-08-05 | |

| TRC | M285755-1g |

2-[(Methylamino)methyl]pyridine |

21035-59-6 | 1g |

$ 145.00 | 2022-06-04 | ||

| Enamine | EN300-42931-100.0g |

methyl[(pyridin-2-yl)methyl]amine |

21035-59-6 | 94% | 100.0g |

$1365.0 | 2023-02-10 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-354066-1 g |

methyl(pyridin-2-ylmethyl)amine, |

21035-59-6 | 1g |

¥2,407.00 | 2023-07-11 | ||

| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY003781-5g |

2-[(Methylamino)methyl]pyridine |

21035-59-6 | >97% | 5g |

¥424.00 | 2024-07-09 |

2-(Methylamino)methylpyridine 関連文献

-

Shyama Charan Mandal,Kuber Singh Rawat,Biswarup Pathak Phys. Chem. Chem. Phys. 2019 21 3932

-

Wangkheimayum Marjit Singh,Mohammad Mirmohades,Reuben T. Jane,Travis A. White,Leif Hammarstr?m,Anders Thapper,Reiner Lomoth,Sascha Ott Chem. Commun. 2013 49 8638

-

Charlène Esmieu,Maylis Orio,Stéphane Torelli,Laurent Le Pape,Jacques Pécaut,Colette Lebrun,Stéphane Ménage Chem. Sci. 2014 5 4774

-

4. Rates of formation of nickel(II) chelate complexes with bidentate substituted-pyridine ligands in dimethyl sulphoxide solutionDorothy M. W. Buck,Peter Moore J. Chem. Soc. Dalton Trans. 1974 2082

-

5. Kinetics of the acid and mercury(II)-ion induced dissociations of some nickel(II) chelate complexes of substituted pyridine ligands in dimethyl sulphoxide solutionDorothy M. W. Buck,Peter Moore J. Chem. Soc. Dalton Trans. 1975 409

-

Nathalie Berthet,Véronique Martel-Frachet,Fabien Michel,Christian Philouze,Sylvain Hamman,Xavier Ronot,Fabrice Thomas Dalton Trans. 2013 42 8468

-

Nathalie Berthet,Véronique Martel-Frachet,Fabien Michel,Christian Philouze,Sylvain Hamman,Xavier Ronot,Fabrice Thomas Dalton Trans. 2013 42 8468

-

Nathalie Berthet,Véronique Martel-Frachet,Fabien Michel,Christian Philouze,Sylvain Hamman,Xavier Ronot,Fabrice Thomas Dalton Trans. 2013 42 8468

-

Salah S. Massoud,Zoe E. Perez,Jessica R. Courson,Roland C. Fischer,Franz A. Mautner,Ján Van?o,Michal ?ajan,Zdeněk Trávní?ek Dalton Trans. 2020 49 11715

2-(Methylamino)methylpyridineに関する追加情報

Introduction to 2-(Methylamino)methylpyridine (CAS No. 21035-59-6)

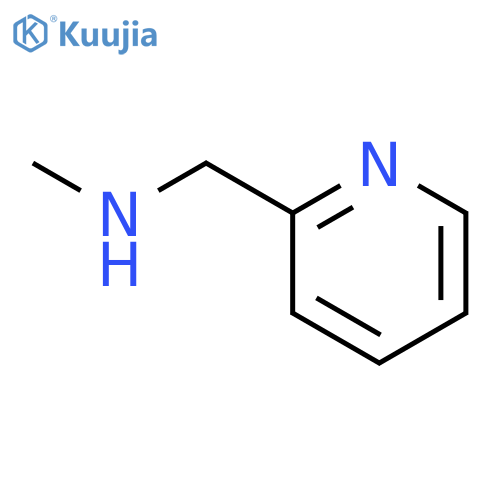

2-(Methylamino)methylpyridine, also known as 2-(methylaminomethyl)pyridine or 2-(N-methylaminomethyl)pyridine, is a versatile organic compound with the chemical formula C8H11N2. This compound is characterized by its pyridine ring structure with a methylaminomethyl group attached at the 2-position. Its unique chemical structure and properties make it an important intermediate in various synthetic pathways and applications, particularly in the fields of pharmaceuticals, agrochemicals, and materials science.

The compound is listed under the Chemical Abstracts Service (CAS) registry with the number 21035-59-6. This registration number is crucial for identifying and tracking the compound in scientific literature, regulatory documents, and commercial databases. The CAS number ensures that researchers and industry professionals can easily reference and access accurate information about the compound's properties, synthesis methods, and applications.

2-(Methylamino)methylpyridine is a colorless to pale yellow liquid with a characteristic odor. It is soluble in common organic solvents such as ethanol, acetone, and dichloromethane. The compound's solubility and reactivity make it an ideal starting material for a wide range of chemical transformations. Its basic nature, due to the presence of the pyridine ring and the amino group, allows it to participate in various acid-base reactions and coordination chemistry.

In recent years, significant advancements have been made in understanding the synthetic utility of 2-(Methylamino)methylpyridine. One notable application is its use as a building block in the synthesis of bioactive molecules. For instance, a study published in the Journal of Medicinal Chemistry highlighted the role of this compound in the development of novel antiviral agents. The researchers demonstrated that derivatives of 2-(Methylamino)methylpyridine exhibited potent antiviral activity against several strains of influenza virus, making it a promising lead for further drug development.

Beyond its pharmaceutical applications, 2-(Methylamino)methylpyridine has also found use in the synthesis of agrochemicals. A recent study in Pesticide Biochemistry and Physiology explored its potential as an intermediate in the production of herbicides and insecticides. The researchers found that certain derivatives of this compound showed enhanced efficacy against common agricultural pests, suggesting its potential for developing more effective and environmentally friendly pest control solutions.

In materials science, 2-(Methylamino)methylpyridine has been investigated for its role in the synthesis of functional polymers and coordination complexes. A study published in Macromolecules reported the use of this compound as a ligand in the preparation of metal-organic frameworks (MOFs). The resulting MOFs exhibited high surface areas and tunable porosity, making them suitable for applications such as gas storage, catalysis, and drug delivery systems.

The synthetic versatility of 2-(Methylamino)methylpyridine is further enhanced by its ability to undergo various chemical transformations. For example, it can be readily converted into N-alkylated derivatives through reactions with alkyl halides or via reductive alkylation using formaldehyde. These derivatives often exhibit improved solubility and stability compared to the parent compound, which can be advantageous in certain applications.

In addition to its synthetic utility, 2-(Methylamino)methylpyridine has been studied for its biological activities. Research published in Bioorganic & Medicinal Chemistry Letters investigated its potential as a scaffold for developing inhibitors of specific enzymes involved in disease pathways. The study found that certain derivatives of this compound showed selective inhibition of key enzymes related to cancer progression and neurodegenerative diseases.

The environmental impact of chemicals used in various industries is an increasingly important consideration. Studies have shown that 2-(Methylamino)methylpyridine can be synthesized using green chemistry principles, which aim to minimize environmental harm during production processes. For example, a recent paper in Green Chemistry described a method for synthesizing this compound using mild conditions and renewable resources, reducing waste generation and energy consumption.

In conclusion, 2-(Methylamino)methylpyridine (CAS No. 21035-59-6) is a valuable compound with a wide range of applications across multiple fields. Its unique chemical structure and properties make it an essential intermediate in synthetic chemistry, contributing to advancements in pharmaceuticals, agrochemicals, materials science, and more. Ongoing research continues to uncover new possibilities for this versatile compound, ensuring its relevance and importance in both academic and industrial settings.

21035-59-6 (2-(Methylamino)methylpyridine) 関連製品

- 16858-01-8(Tris(2-pyridylmethyl)amine)

- 1539-42-0(Bis(2-pyridylmethyl)amine)

- 3731-51-9(1-(pyridin-2-yl)methanamine)

- 108-47-4(2,4-Lutidine)

- 43071-19-8(2-(Dimethylaminomethyl)-pyridine)

- 108-75-8(2,4,6-Trimethylpyridine)

- 51639-58-8(N-Ethyl-N-(2-pyridylmethyl)amine)

- 108-48-5(Cap B2 Solution [2,6-Lutidine-Acetonitrile (6:4)])

- 109-06-8(2-Methylpyridine)

- 69094-18-4(2,2-Dibromo-2-nitroethanol)